2-Methoxy-3-(trifluoromethyl)cinnamic acid

Übersicht

Beschreibung

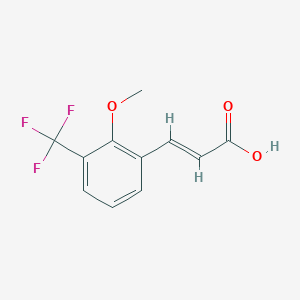

“2-Methoxy-3-(trifluoromethyl)cinnamic acid” is a synthetic, organic compound . It has the molecular formula C11H9F3O3 . The IUPAC name for this compound is (2E)-3-[2-methoxy-3-(trifluoromethyl)phenyl]-2-propenoic acid .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-3-(trifluoromethyl)cinnamic acid” consists of a cinnamic acid core with a methoxy group and a trifluoromethyl group attached to the phenyl ring . The compound has a molecular weight of 246.19 g/mol .

Physical And Chemical Properties Analysis

“2-Methoxy-3-(trifluoromethyl)cinnamic acid” is a solid at ambient temperature .

Wissenschaftliche Forschungsanwendungen

Photoreactive Properties for Enzyme Study

2-Methoxy-3-(trifluoromethyl)cinnamic acid and its derivatives have been synthesized to study the properties of phenylalanine ammonia-lyase (PAL), an enzyme involved in the regulation of phenylpropanoid biosynthesis. These compounds, particularly the 4-[3-(trifluoromethyl) diazirinyl] skeleton, have shown inhibitory activity on PAL and have been used for specific photolabeling of the enzyme, contributing to our understanding of the enzyme's role in plant biochemistry without the need for radioisotopes (Hashimoto, Hatanaka, & Nabeta, 2000).

Role in Health and Food Sciences

Methoxylated derivatives of cinnamic acid, including 2-Methoxy-3-(trifluoromethyl)cinnamic acid, are recognized for their strong antimicrobial, antidiabetic, anticancer, and various protective activities. Research highlights their potential in enhancing the pro-health attributes of food products, indicating their importance in the food and pharmaceutical industries due to their therapeutic and antioxidant properties. Their bioavailability, metabolism, and methods for lipophilization to improve oral absorption and metabolic stability have been extensively studied, suggesting a broad spectrum of applications from food preservation to therapeutic agents (Rychlicka, Rot, & Gliszczyńska, 2021).

Antioxidant and Antimicrobial Activities

The antioxidant properties of 2-Methoxy-3-(trifluoromethyl)cinnamic acid derivatives have been evaluated, showing significant activity in scavenging free radicals. These properties are vital in the pharmaceutical and food industries, where antioxidants play a crucial role in preserving the shelf life of products and protecting against oxidative stress in the body. Studies involving 1,3,4-thiadiazole derivatives of 2- and 3-methoxy cinnamic acids have contributed to understanding the molecular basis of these antioxidant activities (Gür et al., 2017).

Applications in Material Science

2-Methoxy-3-(trifluoromethyl)cinnamic acid derivatives have been explored for their potential in creating rare-earth dinuclear complexes and one-dimensional architectures with significant magnetic properties. These materials are of interest for their potential applications in the development of magnetic, luminescent materials and as components in electronic devices, showcasing the compound's versatility beyond biological systems (Khalfaoui et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Cinnamic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

Cinnamic acid derivatives are known to interact with their targets in a variety of ways, often involving the inhibition or activation of enzymatic activity .

Biochemical Pathways

Cinnamic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-3-(trifluoromethyl)cinnamic acid. For instance, the compound may cause skin and eye irritation, and may also cause respiratory irritation .

Eigenschaften

IUPAC Name |

(E)-3-[2-methoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-10-7(5-6-9(15)16)3-2-4-8(10)11(12,13)14/h2-6H,1H3,(H,15,16)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJTMLTWNJUFL-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC=C1C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-(trifluoromethyl)cinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1453532.png)

![7-(2-hydroxyethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B1453534.png)

![2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1453544.png)

![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)